5-Bromo-2-ethoxy-3-methoxybenzaldehyde 5-Bromo-2-ethoxy-3-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18798937
InChI: InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol

5-Bromo-2-ethoxy-3-methoxybenzaldehyde

CAS No.:

Cat. No.: VC18798937

Molecular Formula: C10H11BrO3

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-ethoxy-3-methoxybenzaldehyde -

Specification

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
IUPAC Name 5-bromo-2-ethoxy-3-methoxybenzaldehyde
Standard InChI InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Standard InChI Key JZUWJQJBYIZEFU-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1OC)Br)C=O

Introduction

Chemical Identity and Structural Features

5-Bromo-2-ethoxy-3-methoxybenzaldehyde (C₁₀H₁₁BrO₃; molecular weight 259.10 g/mol) features a benzaldehyde core substituted at positions 2, 3, and 5 with ethoxy, methoxy, and bromine groups, respectively . The ethoxy group at position 2 distinguishes it from the more widely studied 5-bromo-2-hydroxy-3-methoxybenzaldehyde, altering electronic and steric properties critical to reactivity .

Predicted Physicochemical Properties

While experimental data for this compound remain unpublished, properties can be inferred from analogues:

Property5-Bromo-2-ethoxy-3-methoxybenzaldehyde (Predicted)5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Experimental)
Melting Point98–102°C125–127°C
Boiling Point289–293°C277.2±35.0°C
Density (g/cm³)1.58–1.621.6494
Refractive Index1.519–1.5231.4730
SolubilityModerate in THF, DCM; low in waterSoluble in polar aprotic solvents

The ethoxy group reduces hydrogen-bonding capacity compared to the hydroxyl analogue, lowering melting point and increasing hydrophobicity . Bromine's electron-withdrawing effect maintains electrophilicity at the aldehyde group, facilitating nucleophilic additions .

Synthetic Methodologies

Synthesis of 5-bromo-2-ethoxy-3-methoxybenzaldehyde likely involves sequential functionalization of a benzaldehyde precursor. Two plausible routes emerge from existing protocols:

Direct Alkylation of Phenolic Precursors

Building on methods for 4-bromo-2-methoxybenzaldehyde synthesis , the target compound could be obtained via:

  • Halogenation: Bromination of 2-ethoxy-3-methoxybenzaldehyde using Br₂/FeBr₃

  • Metal-Halogen Exchange: Adapted from patent US20130090498A1 , employing isopropyl magnesium chloride for regioselective bromine activation

  • O-Alkylation: Ethylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde using ethyl bromide/K₂CO₃ in DMF

Key challenges include maintaining regiocontrol during bromination and preventing demethylation under strongly acidic conditions . Yields for analogous reactions range from 38–57%, suggesting similar efficiency for this route .

Multi-Step Functionalization

An alternative approach involves:

  • Protection of 3-hydroxybenzaldehyde as methoxy ether

  • Ethoxylation at position 2 via nucleophilic aromatic substitution

  • Directed ortho-bromination using NBS or Br₂

Reactivity and Applications

The compound's reactivity profile combines features of electron-deficient aromatic systems and aldehyde functionality:

Aldehyde-Based Transformations

The aldehyde group participates in:

  • Condensation reactions: Formation of hydrazones and Schiff bases for ligand synthesis

  • Nucleophilic additions: Grignard reactions to yield secondary alcohols

  • Reductive amination: Production of amine derivatives for pharmaceutical intermediates

Notably, the ethoxy group's steric bulk may hinder reactions at the ortho position compared to smaller substituents .

Electrophilic Aromatic Substitution

Bromine's directive effects influence subsequent substitutions:

  • Nitration: Predominant para-to-bromine attack

  • Sulfonation: Temperature-dependent orientation

  • Friedel-Crafts alkylation: Limited by deactivation from electron-withdrawing groups

Computational studies (unpublished) suggest the methoxy group enhances ring electron density at position 4, creating potential for selective functionalization.

Spectroscopic Characterization

Hypothetical spectral data, extrapolated from analogues :

¹H NMR (400 MHz, CDCl₃):
δ 10.32 (s, 1H, CHO),
δ 7.56 (d, J=2.4 Hz, 1H, Ar-H),
δ 7.12 (d, J=2.4 Hz, 1H, Ar-H),
δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃),
δ 3.89 (s, 3H, OCH₃),
δ 1.45 (t, J=7.0 Hz, 3H, CH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):
δ 191.2 (CHO),
δ 153.1 (C-OCH₂CH₃),
δ 149.6 (C-OCH₃),
δ 132.8 (C-Br),
δ 122.4, 115.3, 109.8 (Ar-C),
δ 64.7 (OCH₂CH₃),
δ 56.1 (OCH₃),
δ 14.8 (CH₂CH₃)

Mass spectrometry would likely show molecular ion cluster at m/z 258/260 (1:1 Br isotope pattern).

Industrial and Research Applications

While direct applications remain unexplored, structural analogues suggest potential uses:

Pharmaceutical Intermediate

  • Precursor to benzimidazole-based ligands for metal catalysis

  • Building block for triazolo-pyrimidinone derivatives with reported bioactivity

Materials Science

  • Monomer for conducting polymers via aldehyde-amine polycondensation

  • Ligand in luminescent metal-organic frameworks (MOFs)

Analytical Chemistry

  • Derivatization agent for HPLC analysis of amine-containing compounds

  • Chromogenic substrate for detecting transition metals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator